molecular formula C21H20N4O7S3 B2871108 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(N,N-dimethylsulfamoyl)benzoate CAS No. 896009-79-3

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(N,N-dimethylsulfamoyl)benzoate

Cat. No.: B2871108
CAS No.: 896009-79-3
M. Wt: 536.59
InChI Key: AXELWEXOXLALDD-UHFFFAOYSA-N
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Description

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(N,N-dimethylsulfamoyl)benzoate is a useful research compound. Its molecular formula is C21H20N4O7S3 and its molecular weight is 536.59. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

The structural motifs related to "6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(N,N-dimethylsulfamoyl)benzoate" have been explored for their potential antitumor activities. For instance, benzothiazole derivatives, sharing a common structural feature with the thiadiazole moiety in the compound of interest, have shown selective cytotoxicity against tumorigenic cell lines, indicating their potential as potent antitumor agents. These findings suggest that derivatives of the specified compound might also possess significant antitumor properties, warranting further investigation into their synthesis and biological evaluation (Yoshida et al., 2005).

Antibacterial Activity

Derivatives incorporating thiadiazole and pyrazole units have demonstrated promising antibacterial activity, particularly against strains such as Staphylococcus aureus and Bacillus subtilis. This highlights the potential of the compound , or its derivatives, to serve as scaffolds for developing new antibacterial agents. The specific structural features of these compounds could be key in their mechanism of action and effectiveness against bacterial pathogens (Palkar et al., 2017).

Anti-inflammatory Agents

Compounds featuring thiadiazole and pyrazolene motifs have also been investigated for their anti-inflammatory and analgesic activities. Certain derivatives were found to exhibit significant anti-inflammatory activity, suggesting that the targeted compound might be a valuable lead for the development of new anti-inflammatory drugs. The structural analogs of this compound, particularly those incorporating thiadiazole and pyrazolene units, could be explored further to assess their efficacy as anti-inflammatory agents (Kumar, 2022).

Properties

IUPAC Name

[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-(dimethylsulfamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O7S3/c1-25(2)35(29,30)15-7-5-13(6-8-15)19(28)32-17-10-31-14(9-16(17)26)11-33-21-24-23-20(34-21)22-18(27)12-3-4-12/h5-10,12H,3-4,11H2,1-2H3,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXELWEXOXLALDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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